4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C17H28ClNO and a molecular weight of 297.9 g/mol. It is classified as a piperidine derivative, which is significant in various fields, including medicinal chemistry and organic synthesis. The compound is primarily utilized in research settings for its potential therapeutic effects and as a reagent in organic synthesis.
The compound is cataloged under the CAS number 1220031-33-3 and is recognized for its applications in both biological research and the development of pharmaceuticals. Its classification as a piperidine derivative positions it among compounds that exhibit diverse biological activities, making it a candidate for further investigation in drug development.
The synthesis of 4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves several steps:
Industrial methods may involve continuous flow reactors for optimized yield and purity, ensuring that the process can be scaled up effectively for commercial production .
The molecular structure of 4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride can be represented as follows:
This structure indicates the presence of a piperidine ring linked to an ether functional group, which contributes to its chemical properties and biological activity .
The compound can participate in various chemical reactions typical of ether and piperidine derivatives:
These reactions are essential for modifying the compound to explore its derivatives or to synthesize related compounds .
The mechanism of action for 4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific biological targets:
While specific targets may vary based on experimental conditions, understanding these interactions is crucial for evaluating its therapeutic potential .
4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride exhibits several notable physical properties:
The chemical properties include:
4-Isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride has diverse applications in scientific research:
The Williamson ether synthesis remains the cornerstone method for constructing the unsymmetric ether linkage in 4-isopropylbenzyl 2-(3-piperidinyl)ethyl ether hydrochloride. This SN₂ reaction involves the nucleophilic attack of an alkoxide ion (derived from 4-isopropylbenzyl alcohol) on the electrophilic carbon of a haloalkyl piperidine derivative, typically 2-(chloroethyl)piperidine. The reaction proceeds optimally with primary alkyl halides due to minimal steric hindrance and reduced elimination side reactions. Tertiary alkyl halides are strictly avoided as they favor E2 elimination under basic conditions [1].
Critical parameters influencing yield and purity include:
Table 1: Optimization Parameters for Williamson Ether Synthesis
Variable | Optimal Condition | Suboptimal Condition | Impact on Yield |
---|---|---|---|
Alkyl Halide Type | Primary Bromide | Secondary Chloride | 85% vs 35% |
Base | NaH (THF) | K₂CO₃ (acetone) | 90% vs 60% |
Temperature | 60-70°C | Room Temperature | 88% vs 45% |
Solvent | Anhydrous DMF | Ethanol/Water | 92% vs 50% |
Notably, the competing esterification pathway observed when using acetate salts is mitigated by employing alkoxides directly. Intramolecular ring closure is prevented by maintaining dilute concentrations (<0.5M) during the coupling step [1] [5].
Hydrochloride salt formation converts the free base tertiary amine into a crystalline, stable salt with enhanced bioavailability. The reaction follows acid-base stoichiometry:
$$ \ce{R3N + HCl -> R3NH+Cl-} $$
Key optimization parameters include:
Crystallization kinetics profoundly impact particle morphology:
Table 2: Crystallization Solvent Systems for Hydrochloride Salt
Solvent Combination | Crystal Habit | Particle Size (μm) | Residual Solvent (ppm) |
---|---|---|---|
IPA/Water (4:1) | Needles | 50-100 | <5000 |
Ethanol/MTBE (1:3) | Platelets | 20-50 | <3000 |
Acetone/Heptane (1:2) | Agglomerates | 100-200 | <1000 |
Continuous flow reactors address limitations of batch processing in ether synthesis and salt formation through enhanced mass/heat transfer and precise residence time control. Key implementations include:
Modular reaction sequence:
Table 3: Continuous Flow Parameters for Scalable Synthesis
Stage | Reactor Type | Flow Rate (mL/min) | Temperature | Residence Time | Yield |
---|---|---|---|---|---|
Alkoxide Formation | Static Mixer | 20 | 25°C | 2 min | >99% |
Etherification | PFA Coil Reactor | 10 | 70°C | 15 min | 87% |
Salt Formation | CSTR Crystallizer | 5 | 0°C | 5 min | 95% |
Advantages over batch processes:
Scale-up to pilot production (1 kg/day) utilizes numbered-up microreactor arrays with integrated PAT (Process Analytical Technology) for real-time purity monitoring [10].
The 3-piperidinyl moiety introduces a stereogenic center at C3, necessitating chiral control to ensure pharmacological relevance. Key strategies include:
Chiral pool utilization:
Asymmetric synthesis:
Stereochemical integrity during etherification is maintained by:
Table 4: Stereochemical Control Methods for Piperidine Intermediates
Method | Chiral Source | Max ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Diastereomeric Salt | L-Tartaric Acid | >99 | 40 | Low yielding step |
Chiral Catalysis | Ir-(S)-BINAP | 92 | 85 | Catalyst cost |
Enzymatic Resolution | Pseudomonas cepacia lipase | 98 | 35 | Substrate specificity |
Chiral Chromatography | Cellulose carbamate | >99 | 30 | Preparative scale limits |
The hydrochloride salt’s stereochemical stability is confirmed by chiral HPLC (Chiralpak IC column) after accelerated stability testing (40°C/75% RH for 3 months), showing no detectable racemization [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: